molecular formula C7H20Cl2N2 B3251319 Dimethyl[4-(methylamino)butyl]amine dihydrochloride CAS No. 2089255-21-8

Dimethyl[4-(methylamino)butyl]amine dihydrochloride

Cat. No.: B3251319
CAS No.: 2089255-21-8
M. Wt: 203.15 g/mol
InChI Key: KJCJXWPQALTRQC-UHFFFAOYSA-N
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Description

Dimethyl[4-(methylamino)butyl]amine dihydrochloride is a polyamine derivative featuring a four-carbon (butyl) backbone with two amine functionalities: a dimethylamino group and a methylamino group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for biochemical and pharmacological applications.

Properties

IUPAC Name

N,N',N'-trimethylbutane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-8-6-4-5-7-9(2)3;;/h8H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCJXWPQALTRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[4-(methylamino)butyl]amine dihydrochloride typically involves the reaction of 4-(methylamino)butylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[4-(methylamino)butyl]amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Dimethyl[4-(methylamino)butyl]amine dihydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of Dimethyl[4-(methylamino)butyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of dimethyl[4-(methylamino)butyl]amine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Water) Biological Activity Notes
This compound C₇H₁₈Cl₂N₂ 211.14 g/mol Butyl chain; dimethylamino, methylamino High (dihydrochloride salt) Potential polyamine transporter interaction*
(4-Phenylbutyl)methylamine Hydrochloride C₁₁H₁₈ClN 199.72 g/mol Phenyl; methylamino Moderate Lipophilic; no transporter specificity
4-(3-Bromophenyl)butylamine hydrochloride C₉H₁₂Cl₂N₂ 219.12 g/mol 3-Bromophenyl; methylamino Low Electron-withdrawing Br alters reactivity
4-Dimethylaminobenzylamine Dihydrochloride C₉H₁₅Cl₂N₂ 234.14 g/mol Benzyl; dimethylamino High Aromatic ring enhances π-π interactions
Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 g/mol Pyrimidine; methylamino Moderate Heterocyclic binding affinity

*Inferred from absence of bulky groups (cf. ).

Key Differences and Implications

Aromatic vs. Aliphatic Backbones
  • In contrast, compounds like 4-dimethylaminobenzylamine dihydrochloride (aromatic benzyl group) exhibit stronger π-π stacking, which may enhance binding to aromatic residues in proteins .
  • Anthracenyl conjugates (e.g., N-Anthracen-9-ylmethyl derivatives) demonstrate that bulky hydrophobic groups disrupt polyamine transporter uptake, unlike the target compound’s simpler structure .
Substituent Effects
  • The 3-bromophenyl group in 4-(3-bromophenyl)butylamine hydrochloride introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to the target compound’s electron-rich amines .
  • Pyrimidine-containing analogs (e.g., methyl[2-(pyrimidin-2-yl)ethyl]amine) leverage heterocyclic motifs for targeted binding (e.g., enzyme active sites), a feature absent in the aliphatic target compound .
Salt Form and Solubility
  • Dihydrochloride salts (target compound, 4-dimethylaminobenzylamine) exhibit superior aqueous solubility compared to mono-hydrochloride derivatives (e.g., (4-phenylbutyl)methylamine hydrochloride), critical for in vitro assays .

Biological Activity

Dimethyl[4-(methylamino)butyl]amine dihydrochloride, often referred to as DMBA, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies that highlight its significance in biochemical studies.

This compound is characterized by its unique chemical structure, which includes a dimethylamino group attached to a butyl chain. This configuration grants the compound distinct reactivity and biological properties, making it a valuable tool in various scientific fields.

The biological activity of DMBA primarily involves its interaction with specific molecular targets:

  • Ligand Binding : DMBA acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various downstream effects depending on the target pathway involved.
  • Enzyme Interaction : It is used in biochemical studies to investigate enzyme-substrate interactions, providing insight into metabolic processes and potential therapeutic targets.

Applications in Research and Medicine

DMBA has been utilized in several research applications:

  • Biochemical Studies : Its role in enzyme interaction studies aids in understanding metabolic pathways and drug metabolism.
  • Pharmaceutical Development : DMBA serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery efforts.
  • Industrial Uses : Beyond research, it is employed in the production of specialty chemicals, demonstrating its versatility.

Biological Activity Overview

The compound exhibits various biological activities:

Activity Type Description
Enzyme ModulationAlters the activity of specific enzymes involved in metabolic pathways.
Antimicrobial PropertiesDemonstrated efficacy against certain bacterial strains (specific studies needed).
CytotoxicityPotential cytotoxic effects on cancer cell lines (case studies required).

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study highlighted DMBA's role in modulating enzyme activity, revealing insights into its potential as a therapeutic agent for metabolic disorders.
  • Antimicrobial Activity :
    • Preliminary research indicates that DMBA may exhibit antimicrobial properties against specific pathogens. Further investigation is warranted to establish its efficacy and mechanism of action against these organisms .
  • Cytotoxicity Assessment :
    • In vitro studies have shown that DMBA can induce cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. Specific IC50 values are yet to be determined through comprehensive testing .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMBA, it is useful to compare it with similar compounds:

Compound Name Chemical Structure Biological Activity
Dimethyl[4-(methylamino)butyl]amineC₇H₁₈Cl₂N₂Enzyme modulation, potential antimicrobial
4-(Dimethylamino)butyric acidC₇H₁₅NAntidepressant properties
N,N-Dimethyl-4-aminobutylamineC₇H₁₈N₂Neurotransmitter activity

Q & A

Q. What are the optimal synthetic routes for Dimethyl[4-(methylamino)butyl]amine dihydrochloride?

Synthesis typically involves multi-step reactions starting with alkylation or reductive amination. For example:

  • Step 1 : React dimethylamine with 4-(methylamino)butyl precursors under acidic conditions (e.g., HCl) to form the tertiary amine backbone.
  • Step 2 : Purify intermediates via crystallization or chromatography (e.g., silica gel) to minimize side products like over-alkylated derivatives .
  • Step 3 : Final dihydrochloride salt formation by treating the free base with HCl in ethanol or dichloromethane . Key parameters include temperature control (0–25°C for exothermic steps) and solvent choice (polar aprotic solvents like DMF enhance reactivity) .

Q. How is this compound characterized experimentally?

Characterization involves:

  • Melting Point Analysis : Compare observed values (e.g., ~170–175°C) to literature data to confirm purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.5 ppm for N-methyl) and butyl chain protons (δ 1.4–1.8 ppm) .
  • IR : Detect N–H stretches (~3300 cm⁻¹) and ammonium chloride bonds (~2500 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 177 for the free base) .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with neurotransmitter receptors, particularly α9-nAChRs* (nicotinic acetylcholine receptors) implicated in pain pathways. In vitro assays (e.g., radioligand binding) measure affinity (Ki values) and efficacy (EC₅₀) . Computational docking predicts binding pockets involving the dimethylamino and butyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect biological activity?

  • QSAR Studies : Replace the butyl chain with propyl or pentyl groups to assess steric effects on receptor binding. For example:
  • Shorter chains reduce hydrophobic interactions, lowering affinity for lipid-rich receptor pockets.
  • Bulky substituents on the aromatic ring (if present) may enhance selectivity for subtypes like α9 over α7 nAChRs .
    • Data Analysis : Use regression models correlating logP values (lipophilicity) with IC₅₀ data from cytotoxicity assays .

Q. How can contradictory findings in receptor binding assays be resolved?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (affects protonation states) or buffer ionic strength alter binding kinetics. Standardize protocols using HEPES buffer (pH 7.4) and 150 mM NaCl .
  • Receptor Subtypes : Use subtype-specific antagonists (e.g., α-bungarotoxin for α9* nAChRs) to isolate target activity .
  • Data Normalization : Express results as % inhibition relative to positive controls (e.g., 100% = 1 μM epibatidine) to minimize inter-experimental variability .

Q. What computational methods are used to model its interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., α9 nAChR homology models) to study conformational changes over 100-ns trajectories .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential surfaces and hydrogen-bonding sites .
  • Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl[4-(methylamino)butyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Dimethyl[4-(methylamino)butyl]amine dihydrochloride

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